molecular formula C20H21F2N3O3 B6543393 4-butanamido-N-{2-[(3,4-difluorophenyl)formamido]ethyl}benzamide CAS No. 1021219-93-1

4-butanamido-N-{2-[(3,4-difluorophenyl)formamido]ethyl}benzamide

Cat. No. B6543393
CAS RN: 1021219-93-1
M. Wt: 389.4 g/mol
InChI Key: LRJKDYWVZQEUFM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes understanding the compound’s reactivity .

Scientific Research Applications

Synthesis of Benzamides

The compound is a type of benzamide derivative. Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . They are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Pharmaceutical Applications

Benzamides, including this compound, are found in potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), lidocaine (a local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (an inhibitor of angiotensin converting enzyme), valsartan (a blocker of angiotensin-II receptors), sorafenib, and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .

Chemical Computing Group (CCG) Research

The compound is associated with the Chemical Computing Group (CCG), which maintains a team of scientists, mathematicians, and software engineers engaged in research and development in the fields of Computer-Aided Molecular Design, Informatics, and Computational Chemistry and Biology .

Clean Coal Technology (CCT)

The compound is associated with Clean Coal Technology (CCT), which is one of the effective methods to address coal-associated pollution. CCT needs the practical and theoretical support of clean coal geology (CCG) .

High-Temperature Structure Applications

The compound is used in the application of CCG Sensors to a High-Temperature Structure Subjected to Thermo-Mechanical Load .

Anti-Mullerian Hormone Detection

The compound, known as F5226-0261, is used in a 96-well enzyme-linked immunosorbent assay (ELISA) for the Quantitative detection of Human AMH / Anti-Mullerian Hormone in samples of Cell Culture Supernatants, Cell Lysates, Plasma, Serum, and Tissue Homogenates .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding safe handling and disposal procedures .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored .

properties

IUPAC Name

N-[2-[[4-(butanoylamino)benzoyl]amino]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-2-3-18(26)25-15-7-4-13(5-8-15)19(27)23-10-11-24-20(28)14-6-9-16(21)17(22)12-14/h4-9,12H,2-3,10-11H2,1H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKDYWVZQEUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-butyramidobenzamido)ethyl)-3,4-difluorobenzamide

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